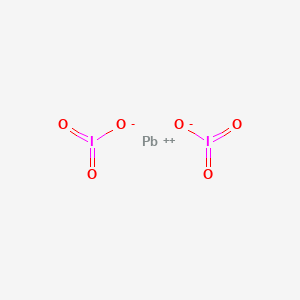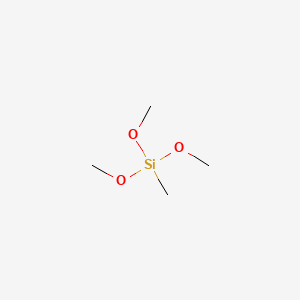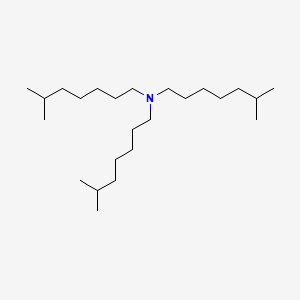
Lead iodate
Descripción general
Descripción
Lead iodate is an inorganic compound with the molecular formula Pb(IO₃)₂ It is typically found as a heavy white powder and is known for its low solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead iodate can be synthesized through the reaction of lead nitrate with potassium iodate. The reaction is typically carried out by the simultaneous dropwise addition of equivalent solutions of lead nitrate and potassium iodate in water at around 60°C. The chemical equation for this reaction is: [ \text{Pb(NO₃)₂ (aq) + 2 KIO₃ (aq) → 2 KNO₃ (aq) + Pb(IO₃)₂ (s)} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar reactions but on a larger scale. The process may use other group 1 element iodates instead of potassium iodate due to their solubility properties. The industrial methods are less precise but are designed to handle higher quantities of reactants efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Lead iodate undergoes several types of chemical reactions, including:
Precipitation Reactions: this compound can be precipitated from solutions containing lead and iodate ions.
Redox Reactions: It can participate in redox reactions where iodate ions are reduced.
Common Reagents and Conditions:
Potassium Iodate: Used in the synthesis of this compound.
Hydrochloric Acid and Chloroform: Used in titration processes to determine lead content in ores.
Major Products Formed:
Lead Sulfate: Formed during the determination of lead content in ores.
Potassium Nitrate: A byproduct of the synthesis reaction
Aplicaciones Científicas De Investigación
Lead iodate has several applications in scientific research, including:
Volumetric Determination of Lead: Used to determine the lead content in ore samples.
Materials Science:
Photovoltaic Devices: Research on the role of iodine in the stability and performance of lead-based perovskite solar cells .
Mecanismo De Acción
The mechanism of action of lead iodate involves its ability to participate in redox reactions and its role as a precipitating agent. In the determination of lead content in ores, this compound precipitates lead ions, allowing for their quantification. The molecular targets and pathways involved include the interaction of lead and iodate ions to form the insoluble this compound compound .
Comparación Con Compuestos Similares
Lead(II) Nitrate (Pb(NO₃)₂): Used in the synthesis of lead iodate.
Potassium Iodate (KIO₃): Another iodate compound used in similar reactions.
Uniqueness: this compound is unique due to its specific chemical properties, such as low solubility in water and its ability to form precipitates with lead ions. These properties make it particularly useful in analytical chemistry for the determination of lead content in various samples .
Propiedades
IUPAC Name |
lead(2+);diiodate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HIO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHWBADNSVQEGH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pb(IO3)2, I2O6Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | lead(II) iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead(II)_iodate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Lead iodate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15137 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















